Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a spirocyclic structure
Mechanism of Action
Target of Action
The primary target of Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways, which are used by bacteria for cell-cell communication .
Mode of Action
This compound interacts with the LasB system, inhibiting its function . The LasB system is involved in coordinating bacterial behaviors such as biofilm formation and virulence production . By inhibiting this system, the compound disrupts these behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . These pathways also coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
It is known that the compound shows promising quorum-sensing inhibitory activities at high concentrations .
Result of Action
The compound’s action results in the inhibition of bacterial behaviors coordinated by the LasB system . This includes the disruption of biofilm formation and virulence production . Some compounds in this series also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
It is known that bacteria use quorum sensing pathways to respond to external factors , suggesting that the compound’s action could be influenced by changes in these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with other reactive intermediates. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often involve refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzothiazole ring.
Scientific Research Applications
Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Known for its antimicrobial and antifungal properties.
Benzo[d]thiazole-2-ylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzo[d]thiazole-2-carboxylic acid: Employed in the development of dyes and pigments.
Uniqueness
Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(13-16-11-3-1-2-4-12(11)21-13)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHREUWKFDWCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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